molecular formula C11H14O2 B14281086 4-Hydroxy-4-(2-methylphenyl)butan-2-one CAS No. 136942-11-5

4-Hydroxy-4-(2-methylphenyl)butan-2-one

Cat. No.: B14281086
CAS No.: 136942-11-5
M. Wt: 178.23 g/mol
InChI Key: MCXYRBCYSZIXJL-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(2-methylphenyl)butan-2-one is an organic compound with the molecular formula C11H14O2 It is characterized by a hydroxy group and a 2-methylphenyl group attached to a butan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(2-methylphenyl)butan-2-one typically involves the aldol condensation of p-tolualdehyde with acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The general reaction conditions include:

    Reactants: p-Tolualdehyde and acetone

    Catalyst: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4-(2-methylphenyl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.

Major Products:

    Oxidation: 4-Oxo-4-(2-methylphenyl)butanoic acid

    Reduction: 4-Hydroxy-4-(2-methylphenyl)butanol

    Substitution: 4-Chloro-4-(2-methylphenyl)butan-2-one

Scientific Research Applications

4-Hydroxy-4-(2-methylphenyl)butan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(2-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and biochemical pathways.

Comparison with Similar Compounds

  • 4-Hydroxy-4-(4-methylphenyl)butan-2-one
  • 4-Hydroxy-4-(3-methylphenyl)butan-2-one
  • 4-Hydroxy-4-(2-chlorophenyl)butan-2-one

Comparison: 4-Hydroxy-4-(2-methylphenyl)butan-2-one is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, and distinct biological activities.

Properties

CAS No.

136942-11-5

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-hydroxy-4-(2-methylphenyl)butan-2-one

InChI

InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)11(13)7-9(2)12/h3-6,11,13H,7H2,1-2H3

InChI Key

MCXYRBCYSZIXJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)C)O

Origin of Product

United States

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